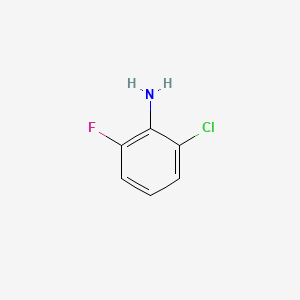

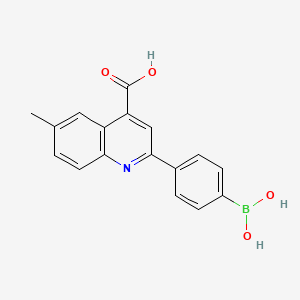

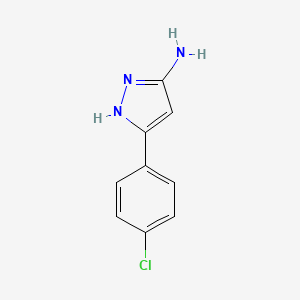

3-(4-chlorophenyl)-1H-pyrazol-5-amine

Descripción general

Descripción

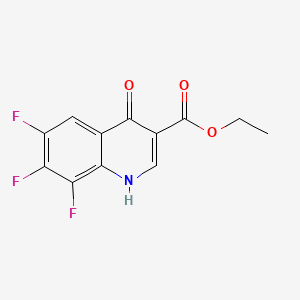

The compound "3-(4-chlorophenyl)-1H-pyrazol-5-amine" is a derivative of the pyrazole class, which is characterized by a 5-membered ring containing two nitrogen atoms. The presence of a chlorophenyl group suggests potential for various biological activities, as chlorophenyl groups are common in molecules with pharmacological properties.

Synthesis Analysis

The synthesis of related pyrazole compounds often involves cyclization reactions and condensation steps. For instance, a similar compound, "3-(2,4-dichlorophenyl)-2-phenyl-5-(p-tolyl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine," was synthesized through a condensation of 4,4,4-trifluoro-1-(p-tolyl)butane-1,3-dione with 4-(2,4-dichlorophenyl)-3-phenyl-1H-pyrazol-5-amine, which in turn was prepared from 2,4-dichlorophenylacetonitrile and ethyl benzoate through Claisen condensation and then cyclization with hydrazine hydrate . This suggests that the synthesis of the compound may also involve similar steps of cyclization and condensation.

Molecular Structure Analysis

The molecular structure of pyrazole derivatives is often elucidated using spectroscopic techniques and single-crystal X-ray diffraction. For example, the crystal and molecular structure of "5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole" was characterized by FT-IR, NMR, HRMS, and single-crystal X-ray diffraction, revealing an orthorhombic space group and specific unit cell parameters . Similarly, the molecular structure of "3-(4-chlorophenyl)-1H-pyrazol-5-amine" could be expected to be characterized by these techniques to determine its precise geometry and conformation.

Chemical Reactions Analysis

Pyrazole compounds can undergo various chemical reactions, including transamidation, as seen in the synthesis of "3-(4-chlorophenyl)-5-(3-hydroxy-4-ethoxyphenyl)-4,5-dihydro-1H-pyrazole-1-carboxamide" . The reactivity of the amino group in "3-(4-chlorophenyl)-1H-pyrazol-5-amine" could allow for similar transformations, potentially leading to a wide range of derivatives with varied biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be predicted using computational methods such as density functional theory (DFT). For instance, the electronic properties, vibrational frequencies, and molecular electrostatic potential maps of related compounds have been calculated, providing insights into their reactivity and potential interactions with biological targets . The HOMO-LUMO gap is particularly important as it can indicate the compound's chemical stability and reactivity. The physical properties such as solubility, melting point, and crystalline structure can also be determined experimentally and are crucial for the compound's application in various fields.

Aplicaciones Científicas De Investigación

1. Nonlinear Optics

- Application : The compound has been studied for its significant electro-optic properties, particularly in the field of nonlinear optics .

- Method : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .

- Results : The static and dynamic polarizability were found to be many-fold higher than that of urea. The second and third harmonic generation values of the molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

2. Fluorescence Properties

- Application : The compound has been used as a metal ion fluorescent probe with excellent selectivity for Ag+ detection .

- Method : The compound was synthesized via cyclocondensation starting from α, β-unsaturated aldehydes/ketones with substituted phenylhydrazine using vitamin B1 as a catalyst .

- Results : The compound shows different colors from orange-red to cyan in different solvents when the electron withdrawing group is attached to acetophenone .

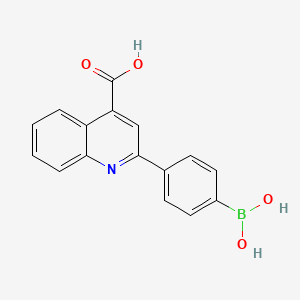

3. Nonlinear Optics of Chalcone Derivatives

- Application : A novel chalcone derivative, 3-(4-chlorophenyl)-1-(pyridin-3-yl)prop-2-en-1-one, has been studied for its significant electro-optic properties .

- Method : The ground-state molecular geometry was optimized, and geometrical parameters and vibrational modes were established. The excitation energy was calculated at the TD/B3LYP/6-31G level .

- Results : The second and third harmonic generation values of the molecule were found to be 56 and 158 times higher than standard urea molecule, respectively, computed at the same wavelength (i.e., 1064.13 nm) .

4. Antiviral Activity

- Application : Indole derivatives, including 3-(4-chlorophenyl)-1H-pyrazol-5-amine, have been reported as antiviral agents .

- Method : Various indole derivatives were prepared and investigated in vitro for antiviral activity against a broad range of ribonucleic acid (RNA) and deoxyribonucleic acid (DNA) viruses .

- Results : Certain derivatives showed potent antiviral activities with IC50 values ranging from 0.4 to 2.1 μg/mL against Coxsackie B4 virus .

5. Anti-inflammatory Activity

- Application : Certain chalcones of indole, including 3-(4-chlorophenyl)-1H-pyrazol-5-amine, have shown anti-inflammatory activities .

- Method : The anti-inflammatory activities of these compounds were tested against carrageenan-induced edema in albino rats .

- Results : The most effective compound of this series was found to be 4-(3-(1H-indol-3-yl)-4,5-dihydro-1H-pyrazol-5-yl)phenol .

6. Cytotoxic Agents and Enzyme Inhibitors

- Application : The compound has been used in the synthesis of 1,3,4-oxadiazole derivatives, which have shown significant cytotoxic activity .

- Method : Various 1,3,4-oxadiazole conjugates were synthesized and tested on different cell lines of various types of cancer .

- Results : Two compounds, 2-(4-chlorophenyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole and 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-1,3,4-oxadiazole, showed high growth percent against various cell lines (SF-295-CNS cancer, MCF7; breast cancer, PC-3; prostate cancer, SR; leukemia), i.e., 98.74 and 95.37 .

Safety And Hazards

This would involve studying the compound’s toxicity and potential health hazards, as well as appropriate safety precautions for handling and storage.

Direcciones Futuras

This would involve discussing potential future research directions, such as new applications for the compound or new synthetic methods.

Propiedades

IUPAC Name |

5-(4-chlorophenyl)-1H-pyrazol-3-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3/c10-7-3-1-6(2-4-7)8-5-9(11)13-12-8/h1-5H,(H3,11,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQPBZIITFQHIDI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC(=NN2)N)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60370670 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

193.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-chlorophenyl)-1H-pyrazol-5-amine | |

CAS RN |

78583-81-0 | |

| Record name | 3-(4-chlorophenyl)-1H-pyrazol-5-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60370670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Amino-5-(4-chlorophenyl)pyrazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.